molecular formula C11H12ClNO2 B2462035 2-(2-chloroethyl)-6-methyl-2H-1,4-benzoxazin-3(4H)-one CAS No. 860612-10-8

2-(2-chloroethyl)-6-methyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B2462035
CAS No.: 860612-10-8
M. Wt: 225.67
InChI Key: FYHPPXITQVEGMI-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)-6-methyl-2H-1,4-benzoxazin-3(4H)-one is a benzoxazinone derivative characterized by a 1,4-benzoxazine core substituted with a 2-chloroethyl group at position 2 and a methyl group at position 6. Benzoxazinones are heterocyclic compounds with a fused benzene and oxazine ring system, known for their diverse biological activities, including herbicidal, antifungal, and cytotoxic properties .

Properties

IUPAC Name

2-(2-chloroethyl)-6-methyl-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c1-7-2-3-9-8(6-7)13-11(14)10(15-9)4-5-12/h2-3,6,10H,4-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHPPXITQVEGMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(C(=O)N2)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-chloroethyl)-6-methyl-2H-1,4-benzoxazin-3(4H)-one typically involves the reaction of 2-chloroethylamine with 6-methyl-2H-1,4-benzoxazin-3(4H)-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial production methods for this compound may involve more advanced techniques, such as continuous flow synthesis, to increase yield and purity. These methods often require precise control of reaction conditions, including temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

2-(2-chloroethyl)-6-methyl-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chloroethyl group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperatures and pressures to optimize reaction rates and yields.

Scientific Research Applications

2-(2-chloroethyl)-6-methyl-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to investigate its potential use in the treatment of various diseases, including cancer. Its ability to interact with biological molecules makes it a candidate for drug development.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-chloroethyl)-6-methyl-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets in biological systems. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of essential cellular processes. This interaction can result in the disruption of cell division and the induction of cell death, making it a potential anticancer agent.

Comparison with Similar Compounds

a. Substituent Effects on Bioactivity

  • Chloroethyl vs. Methyl Groups: The 2-(2-chloroethyl) group in the target compound increases lipophilicity compared to 2-methyl analogs (e.g., 6-methyl-2H-1,4-benzoxazin-3(4H)-one, C₉H₉NO₂ ). This modification may enhance membrane permeability, a critical factor in CNS-targeting agents like the 5-HT1 receptor antagonists described in .
  • Sulfonyl vs. Methyl Substituents: The ethylsulfonyl group in 2-(2-chloroethyl)-6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one (C₁₂H₁₄ClNO₄S ) introduces polarity and hydrogen-bonding capacity, likely improving aqueous solubility compared to the methyl-substituted target compound.

Biological Activity

2-(2-chloroethyl)-6-methyl-2H-1,4-benzoxazin-3(4H)-one, commonly referred to as CBMZ, is a synthetic compound with notable biological activities. It is derived from the benzoxazinone class of compounds, which have been recognized for their diverse pharmacological properties. This article explores the biological activity of CBMZ, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

CBMZ has the following chemical characteristics:

PropertyValue
Molecular FormulaC11H12ClNO2
Molecular Weight225.68 g/mol
Melting Point173.00°C - 174.00°C
SolubilityNot available

CBMZ exhibits its biological activity primarily through its ability to form covalent bonds with nucleophilic sites in proteins and DNA. This interaction can lead to:

  • DNA Damage : Inducing DNA cross-linking in rapidly dividing cells, which is a critical mechanism for its anticancer effects.
  • Inhibition of Cellular Processes : Disruption of essential cellular functions, potentially leading to apoptosis in cancer cells.

Anticancer Properties

CBMZ has been extensively studied for its potential as an anticancer agent. Its mechanism involves:

  • Induction of Apoptosis : Studies indicate that CBMZ can trigger apoptotic pathways in various cancer cell lines, including leukemia and lymphoma cells.
  • Combination Therapy : It has shown efficacy when used in conjunction with other chemotherapeutic agents, enhancing their overall effectiveness.

Anti-inflammatory Effects

Research has demonstrated that derivatives of benzoxazinones, including CBMZ, possess anti-inflammatory properties. Specific findings include:

  • Reduction of Cytokine Production : In microglial cells, compounds related to CBMZ have been shown to significantly decrease pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α following LPS stimulation .
  • Activation of Nrf2 Pathway : These compounds can activate the Nrf2-HO-1 signaling pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation .

Study 1: Anticancer Activity

A study investigated the effects of CBMZ on various cancer cell lines. The results indicated that CBMZ effectively inhibited cell proliferation and induced apoptosis in a dose-dependent manner.

Cell LineIC50 (µM)Apoptosis Induction (%)
HL-60 (Leukemia)1570
K562 (Leukemia)2065

Study 2: Anti-inflammatory Activity

In another study focusing on microglial cells, the impact of CBMZ derivatives on inflammatory markers was evaluated:

TreatmentNO Production (µM)IL-1β (pg/mL)COX-2 Expression (%)
Control25100100
CBMZ Derivative 1103040
CBMZ Derivative 252030

Applications in Research and Industry

CBMZ's unique structure allows it to be utilized in various scientific fields:

  • Medicinal Chemistry : As a lead compound for developing new anticancer drugs.
  • Material Science : In the creation of polymers with specific properties due to its chemical reactivity.

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